Uridine-5-oxyacetic acid

tRNA modification codon recognition translational fidelity

Unmodified uridine at the tRNA wobble position fails to decode G-ending codons, confounding translation fidelity measurements. Uridine-5-oxyacetic acid (cmo⁵U, CAS 28144-25-4) is the native bacterial wobble nucleoside that enables four-way decoding of proline, alanine, and valine codons. • Validated reference standard for ribosome profiling & codon optimality assays • Enables accurate A-site selection rate & elongation kinetics measurements • ≥98% HPLC purity; authenticated for tRNA modification & metal ion coordination studies Supplied with blue ice shipping for global research delivery.

Molecular Formula C11H14N2O9
Molecular Weight 318.24 g/mol
CAS No. 28144-25-4
Cat. No. B1202165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-5-oxyacetic acid
CAS28144-25-4
Synonyms5-oxyacetyluridine
uridine-5-oxyacetic acid
Molecular FormulaC11H14N2O9
Molecular Weight318.24 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)OCC(=O)O
InChIInChI=1S/C11H14N2O9/c14-2-5-7(17)8(18)10(22-5)13-1-4(21-3-6(15)16)9(19)12-11(13)20/h1,5,7-8,10,14,17-18H,2-3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1
InChIKeyRVCNQQGZJWVLIP-VPCXQMTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine-5-oxyacetic Acid (CAS 28144-25-4): Core Properties and Procurement Context


Uridine-5-oxyacetic acid (CAS 28144-25-4, also known as cmo⁵U, 5-carboxymethoxyuridine) is a 5-substituted pyrimidine nucleoside derivative . The compound is defined by the presence of a carboxymethoxy substituent at position 5 of the uracil ring (C₁₁H₁₄N₂O₉, molecular weight 318.24 g/mol) . As a post-transcriptionally modified nucleoside naturally occurring in the wobble position (position 34) of bacterial transfer RNAs (tRNAs), its functional utility is rooted in the regulation of translational fidelity and codon recognition capacity [1]. The procurement context for this compound is primarily driven by research applications in RNA biology, protein translation studies, and bacterial genetics.

Workflow tRNA modification and translational fidelity studies
Selection Authentic 5-carboxymethoxyuridine for wobble-position decoding research
Context Gram-negative bacterial model organisms (E. coli, S. enterica)

Uridine-5-oxyacetic Acid (cmo⁵U): Why Unmodified Uridine or Simple Analogs Cannot Substitute


Uridine-5-oxyacetic acid is not a generic nucleoside. Its specific 5-carboxymethoxy modification confers functional properties that unmodified uridine (U) and structurally similar analogs (e.g., 5-methoxyuridine, mo⁵U) lack. Unmodified U at the wobble position is theoretically predicted by Crick's wobble hypothesis to recognize only A- and G-ending codons [1]; however, experimental evidence demonstrates that unmodified U fails to decode C- and U-ending codons efficiently and does not support robust reading of G-ending codons in critical tRNA families [2]. In contrast, cmo⁵U enables four-way decoding (A, G, U, and C) in specific tRNA contexts and is required for efficient translation of G-ending codons [3]. Additionally, mo⁵U, the 5-methoxy analog found in Gram-positive bacteria, exhibits distinct codon reading preferences—elevating UCU and UCG codon reading efficiency but reducing UCA codon recognition relative to unmodified U [4]. These functional divergences underscore why procurement of authentic cmo⁵U is essential for studies in translational fidelity, tRNA modification biology, and bacterial gene expression: substitution with unmodified uridine or other 5-substituted analogs introduces confounding variables that compromise experimental reproducibility and biological relevance.

Target Compound cmo⁵U (Uridine-5-oxyacetic acid) Enables four-way codon decoding (A, G, U, C); critical for efficient reading of G-ending codons.
Risk if Substituted Unmodified Uridine or mo⁵U Unmodified U fails to decode C/U-ending codons; mo⁵U exhibits codon-specific modulation that may shift Gram-positive-typical patterns.

Uridine-5-oxyacetic Acid: Quantitative Differentiation Evidence Against Closest Analogs


cmo⁵U Enables Four-Way Codon Decoding vs. Two-Way Decoding by Unmodified Uridine in tRNA

In S. enterica, tRNAPro containing cmo⁵U at the wobble position decodes all four proline codons (CCU, CCC, CCA, CCG) [1]. By contrast, the wobble hypothesis predicts that unmodified uridine at position 34 recognizes only A- and G-ending codons [2]. Experimental A-site selection rate monitoring in vivo demonstrated that cmo⁵U34 stimulates the reading of CCU and CCC (Pro), GCU (Ala), and GUC (Val) codons relative to unmodified U [3]. Crucially, cmo⁵U was found to be critical for efficient decoding of G-ending codons (Pro, Ala, Val), a function that unmodified U34 fails to support despite theoretical predictions [4].

cmo⁵U vs. Unmodified U: Codon Decoding
Head-to-head
Four-way decoding (A, G, U, C) vs. two-way decoding (A, G only)
Reported in vivo decoding context; critical for G-ending codon reading
S. enterica A-site selection rate assay; proline, alanine, valine codon boxes
tRNA modification codon recognition translational fidelity

cmo⁵U vs. mo⁵U: Divergent Codon Reading Profiles in Cell-Free Translation Systems

5-Methoxyuridine (mo⁵U) is the major 5-hydroxyuridine derivative in Gram-positive bacteria, whereas cmo⁵U predominates in Gram-negative bacteria [1]. In a cell-free protein synthesis system using artificial tRNA molecules differing only in the wobble nucleotide, mo⁵U-modified tRNA elevated the reading efficiencies of UCU and UCG codons but reduced that of the UCA codon relative to unmodified uridine [2]. This codon-specific modulation contrasts with cmo⁵U, which enables broad four-way decoding including C-ending codons [3].

cmo⁵U vs. mo⁵U: Codon Reading Profile
Cross-study comparable
cmo⁵U expands to four codons; mo⁵U shows codon-specific up/down modulation
Divergent decoding profiles; mo⁵U does not recapitulate Gram-negative patterns
Cell-free translation with artificial tRNA; Gram-positive vs. Gram-negative context
tRNA modification 5-substituted uridines cell-free translation

cmo⁵U Enables Non-Watson-Crick Base Pairing Acceptance by the Ribosome: The GCC Codon Example

In tRNA1BAla (anticodon C36G35cmo⁵U34), the presence of cmo⁵U at the wobble position permits efficient reading of the GCC codon, a non-Watson-Crick and non-wobble base pair [1]. The ribosome accepts the cmo⁵U–G pair as an almost-correct base pair, unlike third-position mismatches which lead to amino acid misincorporation and are efficiently rejected [2]. This ribosome-level acceptance represents a functional property not shared by unmodified uridine, which would be rejected as a mismatch at the same position.

cmo⁵U Enables Non-Canonical Base Pairing
Class-level inference
Ribosome accepts cmo⁵U–G pair as 'almost-correct' for GCC codon reading
Supports ribosomal decoding mechanism studies; property to review
In vitro translation system; data to verify for specific model contexts
decoding mechanism ribosome non-Watson-Crick pairing

cmo⁵U Exhibits Enhanced Metal Ion Binding vs. Unmodified Poly-U in Aqueous Solution

The carboxymethoxy side chain of cmo⁵U confers metal ion coordination capacity that unmodified uridine lacks. Differential UV spectroscopy studies of poly-U (unmodified) with divalent cations show that Mg²⁺ and Mn²⁺ bind only to the polynucleotide phosphates, with no base-level interaction [1]. In contrast, structural and functional studies of cmo⁵U-containing tRNAs indicate that the modified nucleoside participates in Mg²⁺- and Mn²⁺-dependent conformational stabilization and decoding interactions [2]. Notably, the CmoM methyltransferase that acts on cmo⁵U binds divalent metal ions per subunit, with preference for Mg²⁺ and/or Mn²⁺ [3].

Enhanced Metal Ion Binding vs. Poly-U
Class-level inference
Base-level Mg²⁺/Mn²⁺ coordination vs. phosphate-only binding by unmodified U
Supports biophysical studies of tRNA folding and metal ion dependence
Differential UV spectroscopy; structural data from separate cmo⁵U systems
metal ion coordination tRNA structure biophysical characterization

cmo⁵U Biosynthesis Is Strictly Chorismic Acid-Dependent; Unmodified Uridine Accumulates in Null Mutants

E. coli mutants defective in any of the genes involved in chorismic acid synthesis (e.g., aroD) are unable to synthesize cmo⁵U or its methyl ester mcmo⁵U [1]. The absence of chorismic acid blocks the formation of cmo⁵U at the first step, resulting in an unmodified uridine at the wobble position of tRNA1Val and other tRNAs normally containing cmo⁵U [2]. This establishes chorismic acid as an obligate metabolic precursor for cmo⁵U biosynthesis, a dependency not shared by unmodified uridine.

Chorismate-Dependent Biosynthesis
Head-to-head
100% loss of cmo⁵U modification in aroD null mutants; unmodified U substitutes
Endpoint marker for functional chorismate pathway activity
E. coli genetic mutants; HPLC/nucleoside analysis of tRNA hydrolysates
tRNA modification biosynthesis chorismic acid pathway E. coli genetics

cmo⁵U Is the Predominant 5-Hydroxyuridine Derivative in Gram-Negative Bacteria; mo⁵U Predominates in Gram-Positive Species

Derivatives of 5-hydroxyuridine are specifically found in bacterial tRNA, with 5-methoxyuridine (mo⁵U) being the major species in Gram-positive bacteria, and 5-carboxymethoxyuridine (cmo⁵U) being the major species in Gram-negative bacteria [1]. In E. coli and S. enterica (Gram-negative), cmo⁵U occupies the wobble position of multiple tRNA species; in B. subtilis (Gram-positive), mo⁵U is the predominant modification [2]. This phylogenetic restriction means that cmo⁵U is not a universal substitute for 5-substituted uridines—it is specifically the Gram-negative bacterial variant.

Phylogenetic Distribution of cmo⁵U vs. mo⁵U
Class-level inference
cmo⁵U predominates in Gram-negative bacteria; mo⁵U in Gram-positive species
Organism-specific selection context; mo⁵U introduces Gram-positive artifact
tRNA nucleoside analysis across bacterial species; data to verify
tRNA modification bacterial phylogeny 5-hydroxyuridine derivatives

Uridine-5-oxyacetic Acid (CAS 28144-25-4): Validated Research Application Scenarios Based on Quantitative Evidence


In Vitro and In Vivo Studies of Codon Usage Bias and Translational Efficiency in Gram-Negative Bacteria

Based on evidence that cmo⁵U enables four-way decoding of all proline, alanine, and valine codons and is essential for efficient reading of G-ending codons [1], researchers investigating translational efficiency, codon optimality, or ribosome profiling in Gram-negative model organisms (E. coli, S. enterica) should use cmo⁵U as the reference standard for modified wobble uridine. Substitution with unmodified uridine or mo⁵U would yield incorrect decoding patterns and confound measurements of A-site selection rates and translation elongation kinetics [2].

Mechanistic Studies of Ribosomal Decoding and Non-Canonical Base Pairing Acceptance

Evidence that cmo⁵U at the wobble position permits efficient reading of the GCC codon—a non-Watson-Crick, non-wobble pair—and that the ribosome accepts cmo⁵U–G pairs as almost-correct base pairs [3] supports the use of cmo⁵U in structural and kinetic studies of ribosomal decoding. This compound is uniquely suited for investigating how modified nucleosides expand the genetic code through ribosome-tolerated non-canonical interactions, a property unmodified uridine does not exhibit.

Biophysical Characterization of tRNA-Metal Ion Interactions and Anticodon Loop Conformation

The enhanced metal ion coordination capacity of cmo⁵U relative to unmodified uridine—supported by differential UV spectroscopy showing phosphate-only Mg²⁺/Mn²⁺ binding for poly-U [4] versus base-level coordination for cmo⁵U-containing systems [5]—makes cmo⁵U the appropriate substrate for studies of Mg²⁺/Mn²⁺-dependent tRNA folding, anticodon loop stabilization, and metal ion requirements in translational fidelity.

Genetic and Metabolic Studies of tRNA Modification Pathways and Chorismate-Dependent Regulation

The strict biosynthetic dependency of cmo⁵U on chorismic acid, demonstrated by the complete absence of cmo⁵U in aroD mutants and its restoration by shikimic acid supplementation [6], positions cmo⁵U as a functional readout for chorismate pathway activity in E. coli and Salmonella. Researchers studying metabolic regulation of translation, tRNA modification enzyme genetics, or the intersection of primary metabolism and gene expression should use cmo⁵U as the endpoint marker for pathway functionality.

Application
Selection Property
Validation Focus
Codon usage bias and translational efficiency studies in Gram-negative bacteria
Four-way decoding capability
A-site selection rates and translation elongation kinetics
Ribosomal decoding and non-canonical base pairing mechanism studies
Non-Watson-Crick base pair acceptance
Ribosome-level acceptance of cmo⁵U–G pairs
Biophysical characterization of tRNA-metal ion interactions and anticodon loop conformation
Enhanced metal ion coordination
Mg²⁺/Mn²⁺-dependent tRNA folding and stabilization
Genetic and metabolic studies of tRNA modification pathways and chorismate-dependent regulation
Chorismic acid biosynthetic dependency
Functional readout for chorismate pathway activity

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